(S)-5-Butyl-1-methylpiperazin-2-one
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Overview
Description
(S)-5-Butyl-1-methylpiperazin-2-one is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a butyl group at the 5-position and a methyl group at the 1-position of the piperazine ring. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Butyl-1-methylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as butylamine and methylpiperazine.
Formation of Intermediate: The butylamine reacts with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the piperazine ring.
Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution to isolate the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Purification Techniques: Implementing advanced purification techniques, such as chromatography, to obtain the desired enantiomer with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Butyl-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(S)-5-Butyl-1-methylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-5-Butyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-5-Butyl-1-methylpiperazin-2-one: The enantiomer of the compound with a different spatial arrangement.
5-Butyl-1-methylpiperazine: Lacks the ketone group at the 2-position.
1-Methylpiperazine: Lacks the butyl group at the 5-position.
Uniqueness
(S)-5-Butyl-1-methylpiperazin-2-one is unique due to its specific chiral configuration and the presence of both butyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5S)-5-butyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-8-7-11(2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
YORVOKCEUQTEAO-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@H]1CN(C(=O)CN1)C |
Canonical SMILES |
CCCCC1CN(C(=O)CN1)C |
Origin of Product |
United States |
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